(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 3-phenoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide and a suitable catalyst to form the thiazolo-triazole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with similar functional groups.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its complex structure and the presence of both thiazole and triazole rings, which confer distinct biological and chemical properties
Properties
Molecular Formula |
C25H19N3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(5E)-2-(4-ethoxyphenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H19N3O3S/c1-2-30-19-13-11-18(12-14-19)23-26-25-28(27-23)24(29)22(32-25)16-17-7-6-10-21(15-17)31-20-8-4-3-5-9-20/h3-16H,2H2,1H3/b22-16+ |
InChI Key |
ROOZCOBWHOVIBW-CJLVFECKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=N2 |
Origin of Product |
United States |
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